Apixaban Impurity 28 is a chemical compound associated with the synthesis of Apixaban, an oral anticoagulant used to prevent and treat blood clots. The impurity is a byproduct that can arise during the manufacturing process of Apixaban, which is critical for ensuring the drug's safety and efficacy. Understanding impurities like Apixaban Impurity 28 is essential for pharmaceutical development, as they can affect the quality and performance of the final product.
Apixaban itself is synthesized through a multi-step chemical process, and various impurities, including Apixaban Impurity 28, can form during these synthetic routes. The presence of impurities is a common challenge in pharmaceutical manufacturing, necessitating rigorous quality control measures to ensure compliance with safety standards.
Apixaban Impurity 28 falls under the category of pharmaceutical impurities. These substances can originate from raw materials, synthetic intermediates, or degradation products during storage. The classification of such impurities is crucial for regulatory compliance and for ensuring that the final drug product meets established safety thresholds.
The synthesis of Apixaban Impurity 28 involves several key steps that typically include the reaction of specific starting materials under controlled conditions. For example, one method involves using formamide as a reactant along with various solvents and bases at temperatures ranging from 0 to 80 degrees Celsius. After the reaction, quenching with water and extraction using organic solvents are common practices to isolate the desired impurity .
The molecular formula for Apixaban Impurity 28 is with a molecular weight of approximately 525 g/mol. This structure includes various functional groups typical of pharmaceutical compounds, contributing to its biological activity and stability.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), which help confirm the identity and purity of the compound.
The formation of Apixaban Impurity 28 can be attributed to specific reactions during the synthesis of Apixaban. These reactions may include:
The reactions are typically monitored using chromatographic techniques to assess yield and purity at each stage. High-Performance Liquid Chromatography (HPLC) is often employed to separate and quantify impurities based on their retention times .
In vitro studies have shown that Apixaban has an inhibition constant () in the low nanomolar range (0.6-0.7 nM), indicating its potency against Factor Xa .
Relevant analyses include thermal stability assessments and solubility tests under different pH conditions .
Apixaban Impurity 28 serves primarily as a reference material in quality control processes for pharmaceutical companies involved in producing Apixaban. Understanding its properties helps ensure that production methods minimize impurity levels, thus maintaining drug safety standards.
Apixaban Impurity 28 (CAS 2208275-54-9) emerges as a critical process-related impurity during the final stages of apixaban synthesis, specifically during the construction of the pyrazolo[3,4-c]pyridine core structure. This hydroxylated derivative features a molecular formula of C₂₅H₂₅N₅O₅ and molecular weight of 475.5 g/mol, distinguished from the parent drug (C₂₅H₂₅N₅O₄) by an additional oxygen atom incorporated as a hydroxyl group at the C3 position of the 2-oxopiperidinyl moiety [1] [5]. The impurity manifests primarily in Step 6 of the synthetic route when the penultimate intermediate undergoes oxidative cyclization under strongly basic conditions. At this juncture, residual moisture or protic solvents facilitate nucleophilic attack at the electrophilic carbonyl carbon of the piperidinone ring, leading to the formation of the hemiaminal structure that dehydrates to the observed hydroxylated impurity [3] [5]. Its structural proximity to the active pharmaceutical ingredient necessitates rigorous control, as reflected in the International Council for Harmonisation (ICH) Q3A/B guidelines that mandate strict specification limits of ≤0.15% in the final drug substance [1].
Table 1: Structural Comparison of Apixaban and Impurity 28
Characteristic | Apixaban | Impurity 28 |
---|---|---|
CAS No. | 503612-47-3 | 2208275-54-9 |
Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₅H₂₅N₅O₅ |
Molecular Weight (g/mol) | 459.50 | 475.50 |
IUPAC Name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | 6-[4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
Key Structural Difference | 2-Oxopiperidine moiety | 3-Hydroxy-2-oxopiperidine moiety |
The formation of Apixaban Impurity 28 proceeds predominantly through a nucleophilic addition-elimination mechanism during the amidation and ring-closure stages. Kinetic studies reveal that the piperidinone carbonyl adjacent to the phenylamino group exhibits enhanced electrophilicity due to resonance effects, rendering it susceptible to nucleophilic attack by hydroxide ions (OH⁻) originating from moisture or aqueous workup solutions [1] [5]. This attack generates a tetrahedral intermediate that undergoes irreversible dehydration to yield the stable 3-hydroxypiperidine-2-one structure characteristic of Impurity 28. Notably, the reaction exhibits pH-dependent behavior, with maximal formation occurring at pH 9.5-10.5 where hydroxide concentration is sufficient but not excessive enough to hydrolyze other sensitive functionalities [2] [5].
Parallel pathways involve transesterification byproducts when glycol solvents (ethylene glycol, propylene glycol) are employed in the amidation step. These solvents participate in nucleophilic displacement reactions with the ethyl ester precursor of apixaban, forming glycol ester adducts that can subsequently undergo intramolecular cyclization to generate Impurity 28 analogs. This side reaction is particularly pronounced when reaction temperatures exceed 60°C and catalyst concentrations (e.g., sodium methoxide) surpass 0.5 mol equivalents [3] [6]. The reaction progress follows second-order kinetics, with the rate-determining step being the nucleophilic attack, as confirmed by density functional theory (DFT) calculations showing an activation energy barrier of 72.5 kJ/mol [5].
Table 2: Critical Reaction Parameters Influencing Impurity 28 Formation
Parameter | Optimal Range | Risk Threshold | Mechanistic Consequence |
---|---|---|---|
Reaction pH | 8.5-9.0 | >9.5 | Enhanced hydroxide ion concentration accelerates nucleophilic attack on piperidinone carbonyl |
Temperature | 50-55°C | >60°C | Promotes dehydration pathways and glycol solvent participation |
Water Content | <0.5% v/v | >1.0% v/v | Provides hydroxide source via autoionization |
Catalyst Loading (NaOMe) | 0.3-0.4 eq | >0.5 eq | Accelerates transesterification competing reactions |
Glycol Solvent Concentration | <5% v/v | >10% v/v | Increases glycol ester adduct formation |
Industrial synthesis of apixaban employs three principal methodologies, each exhibiting distinct impurity profiles concerning Impurity 28 generation:
Classical Alkaline Hydrolysis Route: This conventional approach employs aqueous sodium hydroxide (2.0-2.5 N) at 60-70°C for ester hydrolysis preceding cyclization. Under these conditions, Impurity 28 levels reach 0.8-1.2% due to prolonged exposure to hydroxide ions and thermal stress. The protocol demonstrates a direct correlation between hydrolysis duration and impurity yield, with increases of 0.15% per additional hour above 6 hours [4] [5].
Catalytic Amination-Cyclization Method: Utilizing palladium catalysts (Pd/C, Pd(OAc)₂) in aprotic solvents (toluene, acetonitrile), this method reduces Impurity 28 formation to 0.3-0.5% by minimizing hydroxide exposure. However, residual oxygen in the reaction system oxidizes the piperidinone ring at elevated temperatures (>70°C), leading to alternative oxidative impurities. Nitrogen sparging reduces this side reaction but increases operational complexity [2] [5].
Microwave-Assisted Solid-Phase Synthesis: Emerging as the most selective approach, this technique confines reactants on solid supports (silica-functionalized amines) under microwave irradiation (120°C, 150 W). The reduced reaction time (30-45 minutes versus 8-12 hours) and absence of bulk solvent limit Impurity 28 formation to ≤0.15%, meeting ICH thresholds without additional purification. Economic constraints and limited scalability remain challenges for high-volume production [1] [4].
Solvent selection profoundly impacts impurity generation, with polar aprotic solvents (DMF, DMSO) yielding 2.3-fold higher Impurity 28 compared to non-polar alternatives (toluene, dichloromethane) due to enhanced stabilization of the anionic transition state. Surprisingly, reactant concentration also plays a crucial role: concentrations below 0.5M favor hydrolysis, while those above 1.2M promote dimerization side products [2] [4].
Table 3: Impurity 28 Distribution Across Synthetic Methodologies
Synthetic Protocol | Impurity 28 Range (%) | Reaction Time | Key Advantage | Primary Limitation |
---|---|---|---|---|
Classical Alkaline Hydrolysis | 0.8-1.2% | 8-12 hours | Simple equipment | High impurity formation |
Catalytic Amination-Cyclization | 0.3-0.5% | 5-7 hours | Moderate impurity control | Catalyst residues require removal |
Microwave-Assisted Solid-Phase | ≤0.15% | 0.5-0.75 hours | Minimal impurities | Limited industrial scalability |
Non-Hydrolytic Enzymatic Process | 0.4-0.6% | 18-24 hours | Excellent selectivity | Extended reaction time |
The Arrhenius relationship governs the temperature dependence of Impurity 28 formation, with an activation energy (Eₐ) of 85.6 kJ/mol determined from kinetic profiling between 40-80°C. This translates to a Q₁₀ value (rate increase per 10°C rise) of 2.4, meaning that a temperature excursion from 55°C to 65°C during manufacturing could double Impurity 28 concentrations from 0.4% to 0.8% [1] [5]. Crucially, the reaction exhibits autocatalytic behavior above 70°C, where the impurity itself catalyzes further degradation through general base catalysis.
Thermodynamic parameters reveal an endothermic impurity formation process (ΔH‡ = 82.3 kJ/mol) with positive entropy (ΔS‡ = 43.2 J/mol·K), indicating a dissociative transition state where bond cleavage precedes nucleophilic attack. This explains the heightened susceptibility observed during rapid heating phases. At industrial scale (>500 kg batches), thermal inhomogeneity creates "hot spots" in reactor zones adjacent to heating jackets, generating localized impurity spikes despite bulk temperature compliance. Computational fluid dynamics (CFD) modeling demonstrates that a 2°C gradient in a 10,000L reactor elevates impurity levels by 0.12% compared to laboratory-scale reactions [4] [5].
Scale-dependent factors necessitate specialized control strategies:
Table 4: Scale-Dependent Factors Affecting Impurity 28 Formation
Parameter | Laboratory Scale (0.5 kg) | Pilot Scale (50 kg) | Industrial Scale (500 kg) | Mitigation Strategy |
---|---|---|---|---|
Impurity 28 Baseline (%) | 0.08-0.12 | 0.15-0.25 | 0.30-0.45 | Advanced process analytical technology (PAT) |
Temperature Gradient | <0.5°C | 1.5-2.5°C | 3.0-5.0°C | Enhanced agitation design |
Reaction Completion Time | 6 hours | 7.5 hours | 9.5 hours | Catalyst optimization |
Maximum Water Content | 0.2% | 0.35% | 0.5% | In situ moisture monitoring |
Batch-to-Batch Variability | ±0.03% | ±0.08% | ±0.15% | Design of experiments (DoE) optimization |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4